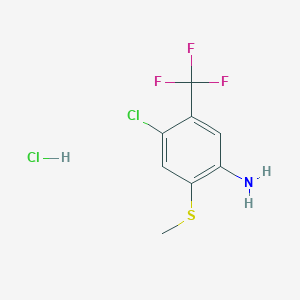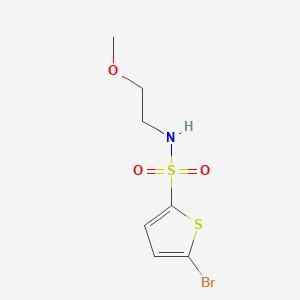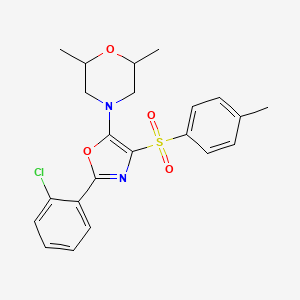
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Chloro-2-(trifluoromethyl)aniline” is a liquid with a clear colorless to yellow to brown appearance . It’s a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. Aniline is often used as a precursor to many chemicals, including dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(trifluoromethyl)aniline” is C7H5ClF3N . The structure includes a phenyl group (a ring of 6 carbon atoms), an amino group (NH2), a trifluoromethyl group (CF3), and a chlorine atom .Physical And Chemical Properties Analysis
The compound “4-Chloro-2-(trifluoromethyl)aniline” has a refractive index of 1.5045-1.5095 at 20°C and a density of 1.71 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Nonlinear Optical Material Research
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride and its derivatives have been studied for their potential application in nonlinear optical (NLO) materials. The vibrational analysis of similar compounds, including 4-chloro-3-(trifluoromethyl)aniline, was conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques. The study revealed insights into hyperconjugation interactions, molecular electrostatic potential surface analysis, and thermodynamic functions, suggesting its suitability for NLO applications (Revathi et al., 2017).
Synthesis of Novel Pesticides
The compound has been used in the synthesis of novel pesticides like Bistrifluron. A detailed study outlined the process of synthesizing bistrifluron, which exhibited potent growth-retarding activity against pests, using 4-chloro-2-(trifluoromethyl)aniline as an intermediate. This research highlights the compound's significance in developing new, efficient pesticides (Liu An-chan, 2015).
Analytical and Spectroscopic Studies
Analytical and spectroscopic studies have been conducted on this compound and its derivatives. For example, vibrational spectroscopic studies and quantum chemical studies were performed on 4-chloro-2-(trifluoromethyl) aniline, providing insights into its molecular orbital calculations, chemical reactivity, and thermodynamic parameters. Such studies are essential for understanding the compound's properties and potential applications in various fields (Arivazhagan et al., 2012).
Epoxy Systems Research
In the field of polymer chemistry, derivatives of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride have been used to synthesize epoxy systems with improved water resistance. Studies on such systems have shown significant improvements in water absorption properties, which is crucial for various industrial applications (Johncock & Tudgey, 1983).
Safety and Hazards
The compound “4-Chloro-2-(trifluoromethyl)aniline” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It has hazard statements H302 + H312 + H332 - H315 - H319 - H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS.ClH/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12;/h2-3H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCSAGSQMZWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B2464666.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2464668.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate](/img/structure/B2464669.png)

![5,6-Dimethyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2464674.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxyethyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2464678.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2464680.png)
![2-Cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2464682.png)
![Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride](/img/structure/B2464684.png)
![9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2464685.png)
